3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid
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Overview
Description
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are widely distributed in nature and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a domino reaction involving Friedel-alkylation followed by intramolecular lactonization can be used to obtain phenol derivatives . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. For example, the oxidation of benzofuran derivatives can be achieved using reagents such as potassium permanganate or chromium trioxide . Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-carboxylic acid: Similar in structure but lacks the hydroxyl group at position 3.
3-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid: Similar but with the carboxyl group at position 5 instead of 7.
Uniqueness
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyl group at position 3 and the carboxyl group at position 7 allows for unique interactions with biological targets and distinct chemical behavior compared to other benzofuran derivatives .
Biological Activity
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid (HDBCA) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
HDBCA belongs to the class of benzofuran derivatives, characterized by the presence of a hydroxyl group and a carboxylic acid functional group. Its molecular structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that HDBCA exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. In a study assessing its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HDBCA effectively reduced the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key mediators in the inflammatory response .
Table 1: Anti-inflammatory Effects of HDBCA
Cell Line | Treatment Concentration | iNOS Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|---|
RAW 264.7 | 10 µM | 50 | 45 |
THP-1 | 20 µM | 60 | 50 |
2. Anticancer Activity
HDBCA has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies reveal that it inhibits cell proliferation and induces apoptosis in cancer cells.
- Case Study : In a study evaluating its effects on breast cancer cell lines (MCF-7), HDBCA showed a significant decrease in cell viability with an IC50 value of approximately 12 µM . The mechanism appears to involve the activation of caspase pathways leading to apoptosis.
Table 2: Anticancer Efficacy of HDBCA
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Caspase activation |
A549 | 15 | Induction of apoptosis |
HeLa | 10 | Cell cycle arrest |
3. Antioxidant Activity
HDBCA also exhibits antioxidant properties, which contribute to its overall biological efficacy. It scavenges free radicals and reduces oxidative stress in cellular models.
- Research Findings : In DPPH radical scavenging assays, HDBCA demonstrated an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Table 3: Antioxidant Activity of HDBCA
Compound | IC50 (µM) |
---|---|
HDBCA | 25 |
Ascorbic Acid | 10 |
Structure-Activity Relationships
The biological activity of HDBCA can be influenced by its structural components. Modifications to the hydroxyl and carboxylic acid groups have been explored to enhance potency against specific targets. For instance, methylation at certain positions has been linked to increased antiproliferative activity against cancer cell lines .
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-hydroxy-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7,10H,4H2,(H,11,12) |
InChI Key |
GZDDYUBGNOIKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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